2-[2-(Dimethylamino)ethoxy]benzonitrile 2-[2-(Dimethylamino)ethoxy]benzonitrile
Brand Name: Vulcanchem
CAS No.: 206261-63-4
VCID: VC2035931
InChI: InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
SMILES: CN(C)CCOC1=CC=CC=C1C#N
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

2-[2-(Dimethylamino)ethoxy]benzonitrile

CAS No.: 206261-63-4

Cat. No.: VC2035931

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Dimethylamino)ethoxy]benzonitrile - 206261-63-4

Specification

CAS No. 206261-63-4
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 2-[2-(dimethylamino)ethoxy]benzonitrile
Standard InChI InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
Standard InChI Key DFZYVQTZWFEMTN-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC=CC=C1C#N
Canonical SMILES CN(C)CCOC1=CC=CC=C1C#N

Introduction

Chemical Identity and Structure

2-[2-(Dimethylamino)ethoxy]benzonitrile is characterized by its unique molecular structure featuring a benzonitrile core with a dimethylaminoethoxy group attached at the ortho position. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.

Basic Identifiers

The compound has well-established chemical identifiers that are essential for its proper classification and documentation in chemical databases and research literature.

ParameterValue
IUPAC Name2-[2-(dimethylamino)ethoxy]benzonitrile
CAS Registry Number206261-63-4
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
Canonical SMILESCN(C)CCOC1=CC=CC=C1C#N
InChIInChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
InChI KeyDFZYVQTZWFEMTN-UHFFFAOYSA-N

The compound contains a benzonitrile moiety with a cyano group (-C≡N) at position 2, connected to a dimethylaminoethoxy group through an oxygen atom . This unique structural arrangement contributes to its chemical behavior and potential applications in pharmaceutical synthesis.

Structural Features

The molecule possesses several key functional groups that define its chemical behavior:

  • Benzene ring: Forms the aromatic core of the molecule

  • Nitrile group (-C≡N): Located at the ortho position of the benzene ring

  • Ether linkage (-O-): Connects the aromatic ring to the dimethylaminoethyl chain

  • Tertiary amine: The dimethylamino group at the terminal end of the ethoxy chain

These structural features contribute to the compound's ability to participate in various chemical reactions, particularly those involving nucleophilic substitutions and coordination with metal catalysts .

Physicochemical Properties

The physicochemical properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile influence its behavior in chemical reactions, solubility characteristics, and its potential applications in pharmaceutical research and synthesis.

Physical Properties

The compound exhibits distinctive physical properties that are important for its handling, storage, and application in various chemical processes.

PropertyValue
Physical StateWhite to slightly yellow crystalline solid
Boiling Point316.3°C at 760 mmHg
Density1.06 g/cm³
LogP1.49868
SolubilitySoluble in organic solvents (dichloromethane, DMF, THF); sparingly soluble in water

The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the polar nitrile group and the tertiary amine . The LogP value suggests moderate lipophilicity, which is relevant for its potential pharmaceutical applications and membrane permeability.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural composition of 2-[2-(Dimethylamino)ethoxy]benzonitrile:

¹H NMR (CDCl₃, ppm): 2.30 (s, 6H), 2.71-2.74 (t, 2H), 4.06-4.09 (t, 2H), 6.92-6.96 (d, 2H), 7.52-7.56 (d, 2H)

The NMR data confirms the presence of the dimethylamino group (singlet at 2.30 ppm), the ethoxy chain (triplets at 2.71-2.74 and 4.06-4.09 ppm), and the aromatic protons (doublets at 6.92-6.96 and 7.52-7.56 ppm), validating the structural assignment of the compound .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-[2-(Dimethylamino)ethoxy]benzonitrile, each with distinct advantages and potential applications in both laboratory and industrial settings.

Nucleophilic Substitution Route

One of the most common synthetic approaches involves the reaction of 2-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride via nucleophilic substitution:

  • Dissolve 4-hydroxybenzonitrile (20 g, 168 mmol) in 200 ml of acetone

  • Add potassium hydroxide (34.8 g, 251.8 mmol) and reflux for 1 hour

  • Slowly add 2-(dimethylamino)ethyl chloride (36.3 g, 251.8 mmol)

  • Reflux and mix for 8 hours

  • Cool to room temperature and remove acetone by decompression

  • Extract with dichloromethane (300 ml) and dry with magnesium sulfate

  • Perform decompression and concentration to obtain the final product with 97% yield

This method is particularly advantageous for industrial-scale synthesis due to its high yield and relatively simple procedure, avoiding the use of high-pressure hydrogen gas and expensive catalysts .

Alternative Synthetic Approach

An alternative approach involves the simultaneous esterification and reduction reaction using different starting materials:

  • Use 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride as starting materials

  • Perform esterification and reduction reactions simultaneously

  • Employ copper(II)sulfate-5 hydrate (0.05-0.2 equivalents) and sodium borohydride (3.5-5.5 equivalents) as catalysts for the reduction reaction

This method offers advantages in terms of process simplification and reduced reaction time, making it suitable for certain industrial applications where time efficiency is critical .

Applications and Relevance

2-[2-(Dimethylamino)ethoxy]benzonitrile has several important applications across pharmaceutical research and chemical synthesis.

Pharmaceutical Intermediates

The compound serves as a critical intermediate in the synthesis of pharmaceutically active compounds, particularly as a precursor in the preparation of Itopride hydrochloride, a medication used as a digestive tract motility activator:

CompoundApplicationReference
Itopride hydrochlorideDigestive tract motility activator for Non-ulcer Dyspepsia Symptom ,
4-[2-(Dimethylamino)ethoxy]benzylamineKey intermediate in pharmaceutical synthesis

The compound's ability to undergo selective reduction of the nitrile group makes it particularly valuable in the synthesis of amine derivatives that form the backbone of various pharmaceutical agents .

Research Chemistry

In research settings, 2-[2-(Dimethylamino)ethoxy]benzonitrile is used as:

  • A reference standard for analytical chemistry

  • A building block for complex molecular architectures

  • A model compound for studying reaction mechanisms

  • A probe for investigating structure-activity relationships in medicinal chemistry

Its well-defined structure and functional group arrangement make it valuable for studying various chemical transformations and reaction pathways in organic synthesis .

Hazard CategoryClassificationDetails
Acute Toxicity (Oral)Category 4Harmful if swallowed (H302)
Skin Corrosion/IrritationCategory 1BCauses severe skin burns (H314)
Serious Eye DamageCategory 1Causes serious eye damage (H318)
Acute Toxicity (Dermal)Category 4Harmful in contact with skin (H312)
Acute Toxicity (Inhalation)Category 4Harmful if inhaled (H332)
Aquatic ToxicityCategory 3Harmful to aquatic life with long-lasting effects (H412)

These hazard classifications necessitate appropriate safety measures during handling, including the use of personal protective equipment and proper ventilation facilities .

Recent Research Findings

Recent research has expanded our understanding of 2-[2-(Dimethylamino)ethoxy]benzonitrile's properties and potential applications.

Synthetic Innovations

Modern synthetic approaches have improved the efficiency and selectivity of 2-[2-(Dimethylamino)ethoxy]benzonitrile production:

  • Development of one-pot synthesis methods combining multiple reaction steps

  • Implementation of greener reaction conditions using environmentally benign solvents

  • Application of novel catalysts to improve reaction yields and reduce reaction times

These innovations have made the compound more accessible for research and industrial applications, contributing to its increased utilization in various fields.

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